(2R)-4,4-DIMETHYLPENTAN-2-OL
Description
Significance of Chiral Alcohols in Modern Organic Synthesis
Chiral alcohols are organic compounds containing a hydroxyl group attached to a carbon atom that is a stereocenter. This inherent chirality makes them exceptionally valuable in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. sigmaaldrich.com The two enantiomers of a chiral molecule can exhibit profoundly different biological activities, making the synthesis of single-enantiomer pharmaceuticals a critical endeavor. mdpi.com
The hydroxyl group of a chiral alcohol can be readily converted into other functional groups, such as esters, ethers, and halides, allowing for the introduction of new functionalities while retaining the crucial stereochemical information. Furthermore, the hydroxyl group can act as a directing group in many reactions, influencing the stereochemical outcome at other forming chiral centers within the molecule. Biocatalysis, employing enzymes like alcohol dehydrogenases, has also become a powerful method for the synthesis of chiral alcohols from prochiral ketones, offering high enantioselectivity under mild reaction conditions.
Overview of (2R)-4,4-DIMETHYLPENTAN-2-OL as a Stereospecific Scaffold
This compound serves as a stereospecific scaffold, meaning its well-defined three-dimensional structure can be used to direct the formation of new stereocenters in a predictable manner. The "R" configuration at the C-2 carbon, bearing the hydroxyl group, provides a fixed stereochemical reference point. The bulky tert-butyl group at the C-4 position introduces significant steric hindrance, which can influence the approach of reagents and thus enhance the stereoselectivity of reactions at or near the chiral center.
This compound is often utilized as a chiral building block in the synthesis of more complex molecules. Its synthesis can be achieved through the enantioselective reduction of the corresponding ketone, 4,4-dimethylpentan-2-one. Once obtained in its enantiomerically pure form, it can be incorporated into a larger molecular framework, transferring its chirality to the final product.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H16O | nih.gov |
| Molecular Weight | 116.20 g/mol | nih.gov |
| Appearance | Colorless liquid (presumed) | cymitquimica.com |
| CAS Number | 83615-50-3 | nih.gov |
| IUPAC Name | This compound | nih.gov |
| SMILES | CC@@HCC(C)(C)C | nih.gov |
| InChIKey | OIBKGNPMOMMSSI-ZCFIWIBFSA-N | nih.gov |
Current Research Landscape and Gaps in this compound Chemistry
The current research landscape for this compound indicates its primary application as a chiral precursor. It is commercially available, which facilitates its use in synthetic chemistry. Research often involves its synthesis via the reduction of 4,4-dimethylpentan-2-one or its use as a starting material for the preparation of other chiral molecules. For instance, derivatives of this alcohol could potentially be used as chiral auxiliaries, where the alcohol is temporarily attached to a substrate to direct a stereoselective reaction, and then subsequently cleaved. sigmaaldrich.com
Despite its potential, a thorough review of the literature reveals several gaps in the research surrounding this compound. While its role as a building block is established, there is a notable lack of extensive studies detailing its application in the total synthesis of complex natural products or pharmaceuticals. Compared to other well-established chiral alcohols, its full potential as a chiral auxiliary or a ligand for asymmetric catalysis remains largely unexplored.
Further research could focus on:
Developing novel synthetic methodologies that utilize this compound as a key stereodirecting element.
Investigating its derivatives as chiral ligands for a variety of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.
Exploring its application in materials science , for example, in the synthesis of chiral polymers or liquid crystals.
Conducting more detailed spectroscopic and computational studies to better understand its conformational preferences and how they influence its reactivity and stereodirecting ability.
Table 2: Spectroscopic Data for 4,4-DIMETHYLPENTAN-2-OL (Racemic)
| Spectrum Type | Key Peaks/Shifts | Source |
| ¹H NMR (CDCl₃) | Data for the racemic mixture is available and would be similar for the enantiomer. Key signals would include those for the CH-OH proton, the methyl group adjacent to the hydroxyl, the methylene (B1212753) group, and the tert-butyl group. | spectrabase.com |
| ¹³C NMR (CDCl₃) | Characteristic signals for the seven carbon atoms, with the chemical shift of the carbon bearing the hydroxyl group being a key indicator. | rsc.org |
| FTIR (neat) | A broad absorption band in the region of 3300-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. C-H stretching and bending vibrations would also be present. | rsc.org |
Structure
3D Structure
Properties
CAS No. |
83615-50-3 |
|---|---|
Molecular Formula |
C7H16O |
Molecular Weight |
116.2 g/mol |
IUPAC Name |
(2R)-4,4-dimethylpentan-2-ol |
InChI |
InChI=1S/C7H16O/c1-6(8)5-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1 |
InChI Key |
OIBKGNPMOMMSSI-ZCFIWIBFSA-N |
SMILES |
CC(CC(C)(C)C)O |
Isomeric SMILES |
C[C@H](CC(C)(C)C)O |
Canonical SMILES |
CC(CC(C)(C)C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2r 4,4 Dimethylpentan 2 Ol and Its Chiral Analogues
Stereoselective Chemical Synthesis Strategies
The creation of a specific stereoisomer of a chiral molecule requires precise control over the reaction pathways. For (2R)-4,4-dimethylpentan-2-ol, this involves several sophisticated synthetic strategies designed to induce the desired 'R' configuration at the C2 carbon.
Asymmetric Reduction of 4,4-Dimethylpentan-2-one
A primary and effective route to this compound is the asymmetric reduction of its corresponding ketone, 4,4-dimethylpentan-2-one. This approach focuses on the selective addition of a hydride to one face of the prochiral ketone, guided by a chiral influence.
Ruthenium (Ru) complexes with chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are powerful catalysts for asymmetric hydrogenation. In the reduction of 4,4-dimethylpentan-2-one, a catalyst like (R)-BINAP-Ru can achieve high enantiomeric excess (ee) of the desired (2R)-alcohol, often exceeding 90%. The mechanism involves the formation of a chiral ruthenium hydride species that preferentially delivers the hydride to one face of the ketone. The bulky tert-butyl group of the substrate also plays a significant role in the stereochemical outcome by influencing the substrate's approach to the catalytic center. The choice of solvent and reaction conditions, such as temperature and pressure, are critical for optimizing both the yield and the enantioselectivity of the reduction.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| (R)-BINAP-Ru | 4,4-Dimethylpentan-2-one | This compound | >90% |
This table illustrates the high efficiency of chiral BINAP-Ru complexes in the asymmetric reduction of 4,4-dimethylpentan-2-one.
Chiral hydride reagents offer another avenue for the enantioselective reduction of ketones. A notable example is the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) modified with a chiral auxiliary. bccollegeasansol.ac.in For instance, (S)-BINAL-H, a complex of lithium aluminum hydride with (S)-(-)-1,1'-bi-2-naphthol, is a highly effective reagent for the asymmetric reduction of ketones like 4,4-dimethylpentan-2-one, leading to the (S)-alcohol with high enantioselectivity. bccollegeasansol.ac.in Conversely, the (R)-BINAL-H reagent would be expected to produce the (R)-alcohol. These reagents create a chiral environment around the hydride source, directing its addition to the ketone. The steric bulk of the substituents on the ketone is a key factor in achieving high levels of stereocontrol.
Another approach involves the use of lithium bismenthyloxyaluminium hydride, which has been used for the asymmetric reduction of 4,4-dimethylpentan-2-one to produce partially resolved (+)-4,4-dimethyl-pentan-2-ol. rsc.org
| Hydride Reagent | Substrate | Product Configuration | Key Feature | Reference |
| (S)-BINAL-H | 4,4-Dimethylpentan-2-one | (S)-alcohol | High enantioselectivity | bccollegeasansol.ac.in |
| Lithium bismenthyloxyaluminium hydride | 4,4-Dimethylpentan-2-one | (+)-alcohol | Partial resolution | rsc.org |
This table showcases different chiral hydride reagents and their effectiveness in the asymmetric reduction of 4,4-dimethylpentan-2-one.
Diastereoselective Synthesis via Chiral Auxiliaries
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. williams.edu In this method, a chiral molecule is temporarily attached to the substrate to direct a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step.
A common example is the use of Evans oxazolidinone auxiliaries. researchgate.netnih.gov While not directly applied to the synthesis of this compound in the provided search results, the principle involves acylating the chiral auxiliary and then performing a diastereoselective alkylation or reduction. For instance, an appropriate acyl derivative of an Evans auxiliary could undergo a diastereoselective reaction to introduce the neopentyl group, followed by cleavage of the auxiliary to yield a precursor that can be converted to the target alcohol. The stereochemical outcome is dictated by the steric hindrance imposed by the auxiliary, which directs the approach of the incoming reagent. williams.edu
Multi-Component Reactions for Carbon-Carbon Bond Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient approach to complex molecules. rug.nlresearchgate.net While a direct MCR for the synthesis of this compound is not explicitly detailed in the search results, the principles of MCRs can be applied to construct the carbon skeleton with the desired stereochemistry.
For example, an asymmetric version of a Grignard-type reaction involving a chiral ligand could potentially be used. A three-component reaction could involve an aldehyde, an amine, and an alkyl halide in the presence of a chiral catalyst to form a chiral amine, which could then be converted to the corresponding alcohol. researchgate.net The challenge lies in achieving high stereocontrol in the initial carbon-carbon bond-forming step.
Directed Hydrogenation Approaches for Stereocenter Induction
Directed hydrogenation is a powerful technique where a functional group on the substrate directs the catalyst to a specific face of a double bond, thereby controlling the stereochemistry of the hydrogenation. nih.govdiva-portal.org For a precursor to this compound, such as an allylic alcohol, the existing hydroxyl group can direct a hydrogenation catalyst.
Chiral variants of Crabtree's catalyst, which are iridium-based, are particularly effective for the hydrogenation of unfunctionalized or sterically hindered olefins. nih.govdiva-portal.org By designing a substrate with a directing group and a prochiral double bond, it is possible to achieve highly diastereoselective hydrogenation. For instance, a precursor like 4,4-dimethylpent-1-en-2-ol could potentially be hydrogenated using a chiral catalyst, where the existing hydroxyl group and the chiral environment of the catalyst work in concert to deliver hydrogen to one face of the double bond, establishing the stereocenter at C2. The success of this approach depends heavily on the compatibility of the substrate with the catalyst and the ability of the directing group to effectively control the stereochemical outcome. urv.cat
Biocatalytic Approaches to this compound
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering mild reaction conditions and high selectivity. mdpi.com For the production of this compound, enzymatic methods are particularly prominent.
Enzymatic Kinetic Resolution of Racemic 4,4-Dimethylpentan-2-ol
Kinetic resolution is a widely used strategy to separate enantiomers from a racemic mixture. researchgate.net In the case of 4,4-dimethylpentan-2-ol, this involves the use of enzymes that selectively catalyze a reaction on one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers.
Lipases are a class of enzymes frequently employed for the kinetic resolution of racemic alcohols due to their broad substrate specificity and stability in organic solvents. mdpi.comresearchgate.net The lipase-catalyzed transesterification of racemic 4,4-dimethylpentan-2-ol with an acyl donor, such as vinyl acetate, is a common approach. researchgate.net In this process, the lipase (B570770) selectively acylates one enantiomer, typically the (S)-enantiomer, to form the corresponding ester, leaving the desired (R)-enantiomer, this compound, as the unreacted alcohol.
The choice of solvent can significantly influence the efficiency and selectivity of the resolution. While organic solvents like toluene (B28343) are often used, research has also explored more environmentally benign options. mdpi.comacs.org The use of different lipase preparations, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia, has been investigated to optimize the separation process. mdpi.comnih.gov
Table 1: Lipase-Catalyzed Resolution of Racemic Alcohols
| Enzyme | Substrate | Acyl Donor | Solvent | Product | Enantiomeric Excess (e.e.) | Reference |
| Lipase PS (Amano) | Racemic 4-substituted alcohol | Vinyl Acetate | Not Specified | (S)-acetate and (R)-alcohol | 96:4 e.r. | mdpi.com |
| Lipase AK | (±)-γ-cyclohomogeraniol | Vinyl Acetate | Not Specified | (R)-acetate and (S)-alcohol | Not Specified | researchgate.net |
| Pig Liver Esterase | (±)-2,4,4-trimethyl-2-cyclohexenyl acetate | Not Specified | Not Specified | (R)-alcohol and (S)-acetate | Not Specified | researchgate.net |
e.r. refers to the enantiomeric ratio.
Optimizing the conditions for enzymatic resolution is crucial for achieving high enantiomeric excess (e.e.) and yield of the desired this compound. Factors that can be adjusted include temperature, reaction time, and the nature of the acyl donor. For instance, dynamic kinetic resolution (DKR) is an advanced technique that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. researchgate.net This allows for a theoretical yield of 100% for the desired enantiomer. Ruthenium-based catalysts have been used for the racemization of the unreacted alcohol in combination with lipase-catalyzed acylation. researchgate.net
Enzymatic Desymmetrization of Prochiral Precursors to this compound
An alternative and often more efficient strategy than kinetic resolution is the enzymatic desymmetrization of a prochiral or meso compound. researchgate.net This approach involves the enantioselective transformation of a symmetrical substrate to generate a chiral product, potentially leading to a 100% theoretical yield of a single enantiomer. For the synthesis of this compound, a suitable prochiral precursor would be a symmetrical diol that, upon selective enzymatic modification, yields the desired chiral alcohol.
For example, the desymmetrization of a prochiral diacetate through hydrolysis catalyzed by a lipase can produce a chiral monoacetate with high enantiomeric purity. core.ac.uk Similarly, the selective acylation of a meso-diol can also be employed. researchgate.net This strategy has been successfully applied in the synthesis of various natural products and chiral building blocks. researchgate.netrsc.org
Biotransformation Pathways Employing Alcohol Dehydrogenases and Oxidases
Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or its phosphate (B84403) (NADP⁺) as a cofactor. researchgate.net These enzymes can be highly stereoselective and are valuable for the asymmetric synthesis of chiral alcohols.
In the context of this compound synthesis, an ADH could be used for the stereoselective reduction of the corresponding ketone, 4,4-dimethylpentan-2-one. By selecting an appropriate ADH that preferentially forms the (R)-enantiomer, it is possible to achieve high enantiomeric excess of the desired product. The regeneration of the expensive NAD(P)H cofactor is a critical aspect of these processes, and various systems have been developed to address this, often involving a coupled enzymatic reaction. researchgate.net
Synthesis of Complex Molecular Architectures Incorporating this compound Fragments
The chiral fragment of this compound is a key component in the synthesis of more complex and biologically active molecules. For instance, it has been incorporated into the structure of novel inhibitors of malate (B86768) dehydrogenase (MDH), an enzyme implicated in the metabolism of cancer cells. mdpi.com The synthesis of these inhibitors involves multi-step sequences where the chiral alcohol or its derivatives are coupled with other molecular fragments to build the final complex architecture. mdpi.com
The utility of this compound as a chiral building block is also evident in its use in the synthesis of pheromones and other natural products. researchgate.net Its defined stereochemistry is crucial for the biological activity of the final target molecule.
Strategies for Integrating Chiral Alcohol Building Blocks
The creation of a specific stereocenter, such as the one found in this compound, can be achieved through various powerful synthetic techniques. These methods focus on transforming prochiral substrates or resolving racemic mixtures to yield an enantiomerically enriched product.
One of the most efficient methods for resolving racemic alcohols is Dynamic Kinetic Resolution (DKR) . mdpi.comencyclopedia.pub This process combines the kinetic resolution of a racemic alcohol by an enzyme, typically a lipase, with in-situ racemization of the less reactive enantiomer using a metal catalyst. mdpi.comencyclopedia.pub Lipases are widely used to selectively catalyze the acylation of one enantiomer (e.g., the R-enantiomer) of a racemic alcohol. mdpi.comencyclopedia.pub Simultaneously, a transition metal complex, often based on ruthenium, palladium, or vanadium, racemizes the remaining S-enantiomer, allowing it to be converted by the enzyme as well. mdpi.comencyclopedia.pub This dual catalytic system theoretically allows for a 100% yield of the desired enantiomerically pure ester, which can then be hydrolyzed to the target alcohol. mdpi.com This methodology has been successfully applied to a wide variety of chiral secondary alcohols. mdpi.comencyclopedia.pub
Biocatalytic reduction of a prochiral ketone is another key strategy. bohrium.com Enzymes, particularly ketoreductases or alcohol dehydrogenases, can reduce a ketone like 4,4-dimethylpentan-2-one to the corresponding alcohol with high enantioselectivity. bohrium.comuni-duesseldorf.de These biocatalysts can be used as isolated enzymes or within whole-cell systems, such as Baker's yeast, which are cost-effective and easy to handle. bohrium.com The stereochemical outcome is dictated by the specific enzyme chosen, allowing for access to either the (R) or (S) enantiomer of the alcohol. uni-duesseldorf.de
The use of chiral auxiliaries represents a classic and reliable chemical approach. In this strategy, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary). This auxiliary then directs a subsequent reaction, such as alkylation or reduction, to occur on one face of the molecule, thereby creating the desired stereocenter. acs.org For instance, chiral N-acyl oxazolidinones, known as Evans auxiliaries, can be used to direct the stereoselective alkylation to form a new stereocenter, after which the auxiliary is cleaved to reveal the chiral product, which could be a precursor to a chiral alcohol. acs.orgnih.gov Similarly, pseudoephedrine can serve as a practical chiral auxiliary for synthesizing highly enantiomerically enriched alcohols. acs.org
Table 1: Overview of Strategies for Integrating Chiral Alcohol Building Blocks
| Methodology | Description | Key Reagents/Catalysts | Advantages |
|---|---|---|---|
| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution of a racemate with in-situ racemization of the undesired enantiomer. mdpi.comencyclopedia.pub | Lipase (e.g., CAL-B), Metal Catalyst (e.g., Ru, Pd). mdpi.com | High theoretical yield (>50%), excellent enantioselectivity. mdpi.com |
| Biocatalytic Reduction | Asymmetric reduction of a prochiral ketone to a chiral secondary alcohol using an enzyme. bohrium.com | Ketoreductases, Alcohol Dehydrogenases, Whole-cell systems (e.g., Baker's yeast). bohrium.com | High enantioselectivity, mild reaction conditions. bohrium.com |
| Chiral Auxiliaries | A temporary chiral group is attached to the substrate to direct the stereochemistry of a subsequent reaction. acs.org | Evans Auxiliaries (Oxazolidinones), Pseudoephedrine. acs.org | Reliable stereocontrol, well-established procedures. acs.org |
Fragment Coupling Reactions and Stereocontrol
Constructing chiral alcohols, especially those with multiple stereocenters or complex carbon skeletons, often involves the convergent coupling of smaller, stereochemically defined fragments. The primary challenge in this approach is to form new carbon-carbon bonds while precisely controlling the configuration of newly created stereocenters.
Aldol (B89426) reactions are a cornerstone of C-C bond formation and are particularly powerful for stereocontrolled synthesis. Boron-mediated aldol reactions, for example, allow for the coupling of a ketone enolate with an aldehyde to form a β-hydroxy ketone. rsc.org The stereochemical outcome (e.g., syn vs. anti) can be controlled with high fidelity by carefully selecting the chiral reagents, such as those derived from isopinocampheylborane (B1253409) (Ipc₂BCl), and by the inherent facial preference of the chiral reactants. rsc.org This method enables the union of complex fragments and the installation of multiple contiguous stereocenters in a predictable manner. rsc.org
Stereospecific cross-coupling reactions provide another versatile route. These reactions join two fragments, typically an organometallic reagent and an organic halide or triflate, with the aid of a transition metal catalyst. A notable strategy involves the nickel-catalyzed, stereospecific ring-opening of O-heterocycles like tetrahydrofurans. escholarship.org In this approach, a cyclic template is used to establish the relative stereochemistry of substituents. Subsequent ring-opening via Kumada-type coupling with a Grignard reagent breaks the cyclic ether and forms a new C-C bond, yielding a highly substituted acyclic alcohol with its stereocenters intact. escholarship.org Other cross-coupling reactions, such as the Hiyama coupling, can be employed to synthesize specific chiral alcohol analogues, for instance, those containing a trifluoromethyl group. researchgate.net
The addition of organometallic reagents to chiral electrophiles is a fundamental method for fragment coupling. The stereoselective addition of a Grignard or organolithium reagent to an aldehyde containing a pre-existing stereocenter can be influenced by that center, a phenomenon described by Cram's or Felkin-Anh models. msu.edu To achieve higher levels of stereocontrol, the aldehyde can be converted into a chiral imine using a chiral amine or sulfinamide, such as (R)- or (S)-tert-butanesulfinamide. mdpi.comgoogle.com The subsequent addition of an organometallic reagent to the C=N bond is highly directed by the bulky tert-butylsulfinyl group, leading to the formation of a chiral amine with high diastereoselectivity, which can then be converted to the corresponding alcohol. mdpi.com
Table 2: Selected Fragment Coupling Reactions for Chiral Alcohol Synthesis
| Reaction Type | Description | Key Reagents/Catalysts | Stereocontrol Element |
|---|---|---|---|
| Boron-Mediated Aldol Reaction | Coupling of a ketone enolate and an aldehyde to form a β-hydroxy ketone. rsc.org | Boron enolates, Chiral boron reagents (e.g., (−)-Ipc₂BCl). rsc.org | Reagent control and substrate control (matched/mismatched interactions). rsc.org |
| Stereospecific Ring-Opening Coupling | Nickel-catalyzed Kumada-type coupling of a Grignard reagent with a cyclic ether. escholarship.org | NiCl₂(dppp), Grignard reagents (R-MgBr). escholarship.org | Stereochemistry is pre-set in the cyclic starting material. escholarship.org |
| Addition to Chiral Sulfinylimines | Addition of an organometallic reagent to an imine derived from a chiral sulfinamide. mdpi.com | (R)- or (S)-tert-butanesulfinamide, Grignard or organolithium reagents. mdpi.com | The chiral sulfinyl group directs the nucleophilic attack. mdpi.com |
| Hiyama Cross-Coupling | Nickel-catalyzed coupling of an organosilane with an organic halide. researchgate.net | Nickel catalyst, Chiral ligand. researchgate.net | Chiral catalyst influences the formation of the new stereocenter. researchgate.net |
Mechanistic Investigations and Reactivity of 2r 4,4 Dimethylpentan 2 Ol
Stereoelectronic Effects on Chemical Reactivity of the Hydroxyl Group
The reactivity of the hydroxyl group in (2R)-4,4-dimethylpentan-2-ol is governed by a combination of steric and electronic factors. The large tert-butyl group exerts significant steric hindrance, which can impede the approach of reagents to the hydroxyl group and adjacent atoms. This steric bulk plays a crucial role in directing the stereochemistry of reactions at the C2 center.
Electronically, the oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it a nucleophilic and basic site. The inductive effect of the alkyl groups slightly increases the electron density on the oxygen, influencing its reactivity. However, it is the interplay between these electronic properties and the overwhelming steric demands of the tert-butyl group that dictates the mechanistic pathways and product distributions in various chemical transformations.
Detailed Analysis of Chemical Transformations
The chiral nature of this compound makes it a valuable substrate for studying and utilizing stereoselective and stereospecific reactions in organic synthesis.
The oxidation of the secondary alcohol this compound to the corresponding ketone, 4,4-dimethylpentan-2-one, is a common transformation. This reaction is stereospecific in the sense that the stereocenter at C2 is removed, leading to an achiral product. Various oxidizing agents can be employed for this purpose.
Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and chromium trioxide (CrO₃), as well as other methods like the Swern and Dess-Martin periodinane oxidations. The choice of reagent can be influenced by the desired reaction conditions and scale.
| Oxidizing Agent | Typical Conditions | Product |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 4,4-Dimethylpentan-2-one |
| Chromium Trioxide (CrO₃) | Sulfuric Acid (H₂SO₄), Acetone (Jones Oxidation) | 4,4-Dimethylpentan-2-one |
| Dess-Martin Periodinane | Dichloromethane (CH₂Cl₂) | 4,4-Dimethylpentan-2-one |
| Sodium Hypochlorite (NaOCl) | Acetic Acid (CH₃COOH) | 4,4-Dimethylpentan-2-one |
This table presents common reagents for the oxidation of this compound, all leading to the formation of 4,4-dimethylpentan-2-one.
The reduction of the prochiral ketone, 4,4-dimethylpentan-2-one, can lead to the formation of a racemic mixture of (R)- and (S)-4,4-dimethylpentan-2-ol if a non-chiral reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is used. However, the use of chiral reducing agents or catalysts can achieve stereoselective reduction, favoring the formation of one enantiomer over the other. This is a key strategy in asymmetric synthesis.
For example, the use of chiral borane (B79455) reagents, such as those derived from alpha-pinene (B124742) (e.g., Alpine-Borane®), or catalytic hydrogenation with chiral catalysts (e.g., those based on ruthenium-BINAP complexes) can provide high enantiomeric excesses of either the (R) or (S) alcohol. The stereochemical outcome is determined by the specific chiral environment created by the reducing agent or catalyst.
The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate substitution reactions. These reactions often proceed with a defined stereochemical outcome, which is highly dependent on the reaction mechanism.
For instance, an Sₙ2 reaction at the C2 center will proceed with an inversion of configuration. To achieve this, the hydroxyl group is typically first converted to a better leaving group, for example, by reaction with p-toluenesulfonyl chloride (TsCl) in pyridine (B92270) to form a tosylate. Subsequent reaction with a nucleophile will then lead to the (S)-product.
| Reagent | Intermediate | Nucleophile | Product Stereochemistry |
| TsCl, pyridine | (2R)-4,4-dimethylpentan-2-yl tosylate | Nu⁻ | (S)-product (Inversion) |
| SOCl₂ | (2R)-1-chloro-4,4-dimethylpentane | - | (R)-product (Retention via Sₙi) |
| PBr₃ | (2R)-1-bromo-4,4-dimethylpentane | - | (S)-product (Inversion) |
This table illustrates the stereochemical outcomes of substitution reactions on this compound with different reagents.
Dehydration of this compound or elimination reactions of its derivatives (e.g., tosylates or halides) can lead to the formation of alkenes. The regioselectivity and stereoselectivity of these reactions are of significant interest. The E2 (bimolecular elimination) mechanism is particularly sensitive to the stereochemical arrangement of the leaving group and the proton being removed. stackexchange.com
For an E2 reaction to occur, the hydrogen atom and the leaving group must be in an anti-periplanar conformation. stackexchange.com This requirement dictates which proton can be removed and, consequently, the geometry of the resulting alkene. stackexchange.com
Elimination reactions of derivatives of this compound can potentially yield two regioisomers: 4,4-dimethylpent-1-ene and 4,4-dimethylpent-2-ene. According to Zaitsev's rule, the more substituted alkene, 4,4-dimethylpent-2-ene, is generally the major product. saskoer.camasterorganicchemistry.com However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene, 4,4-dimethylpent-1-ene (Hofmann product). saskoer.ca
The formation of 4,4-dimethylpent-2-ene can result in either the (E) or (Z) stereoisomer. The stereochemical outcome of the E2 reaction is dictated by the anti-periplanar arrangement of the leaving group and the abstracted proton in the transition state. By considering the Newman projections of the relevant conformations, the stereochemistry of the resulting alkene can be predicted. For this compound derivatives, the bulky tert-butyl group will strongly influence the conformational preferences, thereby directing the stereoselectivity of the elimination.
For example, in the E2 elimination of the tosylate of this compound, the most stable conformation leading to an anti-periplanar arrangement for elimination of a C3 proton will result in the formation of a specific stereoisomer of 4,4-dimethylpent-2-ene.
| Base | Major Alkene Product | Rule |
| Sodium Ethoxide (NaOEt) | 4,4-Dimethylpent-2-ene | Zaitsev |
| Potassium tert-Butoxide (t-BuOK) | 4,4-Dimethylpent-1-ene | Hofmann |
This table shows the influence of the base on the regioselectivity of the elimination reaction.
Stereoselective Elimination Reactions (e.g., E2 mechanisms yielding alkenes)
Influence of Reagents and Reaction Conditions on Stereochemical Outcome
The stereochemical outcome of reactions involving this compound is highly dependent on the choice of reagents and the conditions under which the reaction is performed. The chiral center at the C2 position can influence the stereochemistry of products, and in turn, can be affected by the reaction mechanism.
Standard chemical transformations of the hydroxyl group can proceed with either retention, inversion, or racemization at the chiral center, depending on the reaction pathway. For instance, in substitution reactions, an SN2 mechanism typically results in an inversion of stereochemistry, whereas an SN1 mechanism would lead to a racemic mixture. The bulky tert-butyl group at the C4 position can sterically hinder the backside attack required for an SN2 reaction, potentially favoring an SN1 pathway if a stable carbocation can be formed.
Oxidation of the secondary alcohol this compound to the corresponding ketone, 4,4-dimethylpentan-2-one, results in the loss of the chiral center at C2. Common oxidizing agents for this transformation include chromium-based reagents like pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid). The choice of oxidant and reaction conditions such as temperature and solvent can influence the efficiency and cleanliness of the reaction, but the stereochemical information at the C2 position is inherently lost upon formation of the ketone.
In reactions where the hydroxyl group is converted into a good leaving group, for example, by reaction with thionyl chloride (SOCl₂) or tosyl chloride (TsCl), the subsequent nucleophilic substitution can proceed with a predictable stereochemical outcome. The reaction with thionyl chloride in the absence of a base like pyridine often proceeds with retention of configuration through an SNi (substitution nucleophilic internal) mechanism. However, in the presence of pyridine, the mechanism shifts towards an SN2 pathway, leading to inversion of configuration.
The following table summarizes the expected stereochemical outcome for some common reactions of this compound.
Table 1: Influence of Reagents on Stereochemical Outcome
| Reaction Type | Reagent(s) | Typical Conditions | Expected Stereochemical Outcome at C2 |
|---|---|---|---|
| Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Loss of stereocenter (forms ketone) |
| Oxidation | Chromium trioxide (CrO₃), H₂SO₄ | Acetone (Jones oxidation) | Loss of stereocenter (forms ketone) |
| Substitution | Thionyl chloride (SOCl₂) | Inert solvent | Retention (SNi mechanism) |
| Substitution | Thionyl chloride (SOCl₂), Pyridine | Pyridine as solvent or co-solvent | Inversion (SN2 mechanism) |
| Substitution | Tosyl chloride (TsCl), Pyridine | Pyridine as solvent or co-solvent | Retention (formation of tosylate) |
| Substitution (of tosylate) | Strong nucleophile (e.g., NaI) | Acetone | Inversion (SN2 on tosylate) |
Enzymatic Reaction Mechanisms Involving this compound as a Substrate
Enzymes, particularly alcohol dehydrogenases and oxidases, can catalyze the transformation of this compound with high specificity. These biocatalytic reactions are of significant interest for the synthesis of enantiomerically pure compounds. frontiersin.org
Active Site Interactions with Alcohol Dehydrogenases and Oxidases
Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. wikipedia.org The substrate this compound, being a secondary alcohol, is a potential substrate for many ADHs. The interactions within the enzyme's active site are crucial for both substrate binding and the subsequent catalytic steps.
The active site is a pocket lined with specific amino acid residues that interact with the substrate through hydrophobic and van der Waals interactions. For a bulky substrate like this compound, the size and shape of this pocket are critical. In TBAD, residues such as His59, Ala85, Trp110, Asp150, and Leu294 are involved in van der Waals interactions with sec-butanol, and similar interactions would be expected for this compound. nih.gov The tert-butyl group would likely occupy a hydrophobic sub-pocket, while the methyl group at the chiral center would also interact with hydrophobic residues, determining the orientation of the molecule for the subsequent hydride transfer.
(R)-specific ADHs, such as the one from Lactobacillus kefir, are particularly relevant as they are adapted to produce or act upon (R)-alcohols. researchgate.netuniprot.org These enzymes exhibit a broad substrate specificity for aliphatic and aromatic ketones and alcohols. tandfonline.comtandfonline.com The stereospecificity is dictated by the precise geometry of the active site, which orients the substrate in a way that the pro-R hydride is transferred from the nicotinamide (B372718) cofactor (NADPH in the case of LKADH) to the si-face of the corresponding ketone, or vice versa for the oxidation reaction. researchgate.net
Table 2: Key Enzyme Families and Their Characteristics for Secondary Alcohol Transformation
| Enzyme Family | Example Organism | Cofactor | Stereopreference | Key Active Site Features |
|---|---|---|---|---|
| Zinc-dependent ADHs | Thermoanaerobacter brockii | NADP(H) | (R)-selective for reduction | Hydrophobic pocket for alkyl groups, catalytic zinc. nih.gov |
| Short-chain Dehydrogenases/Reductases (SDRs) | Lactobacillus kefir | NADP(H) | (R)-specific for reduction | Broad substrate specificity, highly stereoselective. tandfonline.comuniprot.org |
| Horse Liver ADH (HLADH) | Equus caballus | NAD(H) | Broad | Well-characterized active site with catalytic zinc. nih.gov |
Catalytic Cycle and Rate-Determining Steps
The catalytic cycle of alcohol dehydrogenases for the oxidation of an alcohol like this compound generally follows an ordered bi-bi mechanism. frontiersin.org
Coenzyme Binding: The oxidized coenzyme (NAD⁺ or NADP⁺) binds to the enzyme first. proteopedia.org
Substrate Binding: Subsequently, the alcohol substrate, this compound, binds to the enzyme-coenzyme complex. Its hydroxyl group coordinates to the active site zinc ion. proteopedia.org
Deprotonation: A basic residue in the active site, often a histidine, facilitates the deprotonation of the alcohol's hydroxyl group, forming an alkoxide intermediate that remains coordinated to the zinc. ebi.ac.uk
Hydride Transfer: The crucial step is the transfer of a hydride ion (H⁻) from the C2 carbon of the alcohol to the C4 of the nicotinamide ring of the coenzyme. This results in the formation of the ketone (4,4-dimethylpentan-2-one) and the reduced coenzyme (NADH or NADPH). frontiersin.org
Product Release: The ketone product is released from the active site.
Applications of 2r 4,4 Dimethylpentan 2 Ol in Advanced Chemical Synthesis
Chiral Building Block in Asymmetric Synthesis
In asymmetric synthesis, the goal is to create a specific enantiomer of a chiral molecule, which is crucial in fields like pharmaceuticals and agrochemicals where different enantiomers can have vastly different biological effects. (2R)-4,4-dimethylpentan-2-ol serves as an important chiral building block in this endeavor. Its inherent chirality is transferred to new, more complex molecules during a synthetic sequence.
Preparation of Enantiomerically Pure Compounds
The primary use of this compound as a chiral building block is in the synthesis of other enantiomerically pure compounds. Because the starting alcohol is a single enantiomer, it can be used in reactions to produce a target molecule with a specific, desired stereochemistry, avoiding the formation of a mixture of stereoisomers that would require difficult separation. The bulky tert-butyl group often plays a key role in directing the stereochemical outcome of reactions at or near the chiral center, providing a high degree of control.
Synthesis of Chiral Intermediates for Fine Chemicals
Beyond simple molecules, this compound and its derivatives are instrumental in the multi-step synthesis of complex chiral intermediates for the fine chemicals industry. These intermediates are not the final product but are crucial building blocks for high-value molecules such as pharmaceuticals and natural products. For instance, a structurally related silyl-protected derivative, (2R,4S)-5-{[tert-butyl(diphenyl)silyl]oxy}-2,4-dimethylpentan-1-ol, has been utilized as a key intermediate in the asymmetric total synthesis of complex natural products like (-)-rasfonin (B1678817) and borrelidin. cabidigitallibrary.org This demonstrates how the core chiral structure is elaborated upon to construct specific fragments of a larger, biologically active molecule.
Table 1: Examples of Syntheses Involving this compound or Structurally Related Chiral Building Blocks
| Target Compound/Intermediate Class | Role of Chiral Building Block | Reference |
|---|---|---|
| (-)-Rasfonin | A derivative was used as a key intermediate in the total synthesis. | cabidigitallibrary.org |
| (-)-Borrelidin | A derivative served as a crucial fragment for total synthesis. | cabidigitallibrary.org |
Design and Synthesis of Chiral Ligands and Catalysts
A sophisticated application of this compound is its use as a scaffold for the creation of chiral ligands. These ligands are organic molecules designed to bind to a metal center, forming a chiral catalyst. Such catalysts are powerful tools in asymmetric synthesis, capable of generating large quantities of a chiral product from a non-chiral starting material with high enantioselectivity. Many of the most successful "privileged ligands" feature a C2 symmetry, which reduces the number of possible isomeric metal complexes and simplifies the stereochemical outcome. researchgate.net
Role of this compound Derived Ligands in Stereoselective Processes
Ligands derived from chiral alcohols like this compound are designed to create a specific chiral environment around a catalyst's active site. This environment forces a reaction to proceed in a way that preferentially forms one enantiomer of the product over the other.
A clear illustration of this principle is seen with catalysts derived from structurally similar chiral amino alcohols. For example, a chiral iodooxazoline catalyst was synthesized from an amino alcohol derivative. In this system, the chiral oxazoline (B21484) moiety, which originates from the chiral amino alcohol, coordinates to an iodine(III) center. This complex then acts as a catalyst for the α-tosyloxylation of ketones. The stereogenic center from the original alcohol backbone is fundamental to the stereoinduction process, dictating the configuration of the newly formed chiral center in the product. This demonstrates that the oxazoline part of the molecule, derived from the chiral alcohol, is compatible with hypervalent iodine species and is crucial for transferring the chiral information.
Table 2: Performance of a Chiral Iodooxazoline Catalyst in the α-Tosyloxylation of Propiophenone
| Catalyst Loading (mol %) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 10 | 0 | 85 | 80 |
| 5 | -20 | 82 | 85 |
Data adapted from studies on structurally similar iodooxazoline catalysts to illustrate the principle of stereoselective catalysis.
Precursor in the Development of Specialty Materials
The demand for enantiopure compounds extends beyond pharmaceuticals into the realm of specialty materials. Chiral molecules can be used to create polymers and other materials with unique properties, such as specific optical activity or the ability to recognize other chiral molecules.
While the primary documented applications of this compound are in asymmetric synthesis, its distinct structural features—a defined stereocenter and significant steric bulk—make it a candidate for research into new specialty materials. Its incorporation into a polymer backbone, for example, could impart chirality to the entire macromolecule, potentially leading to materials with novel chiroptical properties or applications in enantioselective separations and sensing. Although this area is less explored compared to its role in synthesis, the fundamental characteristics of this compound suggest its potential as a valuable precursor for the next generation of advanced chiral materials.
Advanced Spectroscopic and Stereochemical Characterization of 2r 4,4 Dimethylpentan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds. For (2R)-4,4-dimethylpentan-2-ol, both ¹H and ¹³C NMR provide critical information about the molecular framework and the chemical environment of each atom.
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group protons appear as a sharp singlet, while the protons of the methyl group adjacent to the chiral center and the methylene (B1212753) protons show characteristic splitting patterns due to spin-spin coupling. The proton attached to the hydroxyl-bearing carbon (CH-OH) typically appears as a multiplet.
The ¹³C NMR spectrum provides complementary information, showing discrete resonances for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its local electronic environment. For instance, the carbon atom of the tert-butyl group appears at a distinct upfield position, while the carbon atom bonded to the hydroxyl group is observed further downfield. rsc.org
Detailed spectral data from ¹H and ¹³C NMR analyses are summarized in the tables below.
Table 1: ¹H NMR Spectral Data for 4,4-Dimethylpentan-2-ol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.6 | m | 1H | CH-OH |
| ~1.4 | m | 2H | CH₂ |
| ~1.1 | d | 3H | CH₃-CH |
| ~0.9 | s | 9H | C(CH₃)₃ |
| Variable | s | 1H | OH |
Note: The chemical shift of the hydroxyl proton (OH) can vary depending on the solvent and concentration. Data is for the racemic mixture 4,4-dimethylpentan-2-ol. spectrabase.com
Table 2: ¹³C NMR Spectral Data for 4,4-Dimethylpentan-2-ol
| Chemical Shift (δ) ppm | Assignment |
| ~66.0 | CH-OH |
| ~53.2 | CH₂ |
| ~30.3 | C(CH₃)₃ |
| ~30.2 | C(CH₃)₃ |
| ~26.1 | CH₃-CH |
Note: Data corresponds to the racemic mixture 4,4-dimethylpentan-2-ol. rsc.org
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons within the molecule.
COSY spectra reveal proton-proton couplings, confirming the adjacency of the CH-OH, CH₂, and CH₃-CH protons.
HSQC correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.
HMBC shows correlations between protons and carbons over two to three bonds, which helps to piece together the complete carbon skeleton and confirm the positions of the methyl and tert-butyl groups.
While standard 2D NMR techniques confirm the constitution of this compound, more advanced methods like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations that may offer insights into the preferred conformations and the relative stereochemistry in diastereomeric systems, though it is less commonly used for assigning the absolute configuration of a single enantiomer like this one without a chiral auxiliary.
Vibrational Spectroscopy for Conformational and Functional Group Analysis (Infrared, Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. researchgate.net These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes. nih.gov
For this compound, the IR spectrum prominently displays a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding. Sharp peaks in the 2850-3000 cm⁻¹ range correspond to C-H stretching vibrations of the alkyl groups. Fingerprint region absorptions below 1500 cm⁻¹ are specific to the molecule's structure and can be used for identification.
Raman spectroscopy offers complementary information. While the O-H stretch is typically a weak band in Raman spectra, the C-H stretching and bending vibrations give rise to strong signals. researchgate.net The symmetric vibrations of the tert-butyl group are often particularly prominent in the Raman spectrum.
Table 3: Key Vibrational Frequencies for 4,4-Dimethylpentan-2-ol
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
| ~3350 | O-H stretch (broad) | IR |
| ~2960 | C-H stretch (asymmetric) | IR, Raman |
| ~2870 | C-H stretch (symmetric) | IR, Raman |
| ~1465 | C-H bend (scissoring) | IR |
| ~1365 | C-H bend (umbrella) | IR |
| ~1100 | C-O stretch | IR |
Note: The listed frequencies are approximate and can vary slightly based on the physical state of the sample and intermolecular interactions.
Chiral Analytical Techniques for Enantiomeric Excess Determination
Determining the enantiomeric excess (e.e.) is crucial for validating the stereochemical purity of this compound. Chiral chromatography is the primary method for this analysis, utilizing a chiral stationary phase (CSP) to differentiate between the two enantiomers. gcms.cz
Chiral HPLC is a powerful technique for separating enantiomers. acs.org The separation is achieved by passing a solution of the analyte through a column packed with a chiral stationary phase. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their quantification. Common CSPs for separating chiral alcohols include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated on a silica (B1680970) support. The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation.
Gas chromatography is another widely used method for chiral separations, particularly for volatile compounds like this compound. nist.gov In this technique, the sample is vaporized and passed through a capillary column coated with a chiral stationary phase. researchgate.net Cyclodextrin derivatives are common CSPs for this purpose. psu.edu The enantiomers exhibit different interactions with the chiral selector, resulting in different elution times. The use of a flame ionization detector (FID) or a mass spectrometer (MS) allows for sensitive detection and quantification of the separated enantiomers. For example, a Bodman Chiraldex β-PH column has been used to determine product ratios in related reactions. wiley-vch.de
Optical Activity Measurements
The chirality of this compound, arising from the stereogenic center at the second carbon atom, is fundamentally characterized by its interaction with plane-polarized and circularly polarized light. These interactions are quantified through polarimetry and circular dichroism spectroscopy, respectively.
Polarimetry for Optical Rotation Determination
Polarimetry is a fundamental technique used to measure the optical rotation of chiral compounds. acs.org When plane-polarized light passes through a solution containing an enantiomerically pure or enriched sample of a chiral molecule, the plane of polarization is rotated. researchgate.net The direction and magnitude of this rotation are characteristic properties of the specific enantiomer. pitt.edu
The specific rotation, [α], is a standardized measure of this optical activity and is calculated from the observed rotation, α, using the following equation:
[α]λT = α / (l * c)
where:
T is the temperature.
λ is the wavelength of the light source (commonly the sodium D-line at 589 nm).
l is the path length of the polarimeter cell in decimeters.
c is the concentration of the sample in g/mL.
For this compound, the specific rotation is a key parameter for its identification and quality control, ensuring its enantiomeric purity. While specific experimental values for the optical rotation of this compound are not widely reported in publicly available literature, a hypothetical data table below illustrates the typical findings from such a measurement. The sign of the rotation (+ for dextrorotatory or - for levorotatory) would definitively characterize this specific enantiomer.
| Compound | Concentration (g/100 mL) | Solvent | Wavelength (nm) | Temperature (°C) | Specific Rotation [α] (degrees) |
|---|---|---|---|---|---|
| This compound | 1.0 | Chloroform | 589 | 20 | -5.8 |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that provides detailed information about the stereochemical structure of chiral molecules. smolecule.com It measures the differential absorption of left- and right-circularly polarized light by a sample. nankai.edu.cn A CD spectrum, which plots the difference in absorption (usually as molar ellipticity, [θ]) against wavelength, is unique for each enantiomer and serves as a molecular fingerprint of its absolute configuration.
The absolute configuration of this compound can be unequivocally determined by comparing its experimental CD spectrum with a theoretically calculated spectrum. This computational approach, often employing time-dependent density functional theory (TD-DFT), predicts the CD spectrum for a known absolute configuration (e.g., R). A close match between the experimental and calculated spectra, particularly in the signs and positions of the Cotton effects (the characteristic peaks in a CD spectrum), provides strong evidence for the assigned absolute configuration.
Although a published experimental CD spectrum for this compound is not readily found in the surveyed literature, the following table presents hypothetical data that would be obtained from such an analysis. The data illustrates the characteristic features of a CD spectrum, including the wavelengths of maximum absorption and the corresponding molar ellipticity values, which would be used to confirm the (R)-configuration.
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Cotton Effect |
|---|---|---|
| 210 | +500 | Positive |
| 235 | -300 | Negative |
Computational Chemistry and Molecular Modeling of 2r 4,4 Dimethylpentan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, which are numerical solutions to Schrödinger's equation, offer a first-principles approach to understanding the electronic structure of (2R)-4,4-dimethylpentan-2-ol. ornl.gov These methods are crucial for predicting various molecular properties without relying on experimental data. ornl.gov
Conformation Analysis and Energy Landscapes
This compound, with its rotatable bonds, can exist in various three-dimensional arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This process involves systematically rotating the bonds and calculating the potential energy of each resulting structure. The collection of these energies forms a potential energy surface, or energy landscape, which reveals the most stable, low-energy conformations of the molecule. For alkanes and their derivatives, staggered conformations are generally more stable than eclipsed conformations due to reduced steric hindrance. The bulky tert-butyl group in this compound significantly influences its conformational preferences, favoring arrangements that minimize interactions between this group and other substituents.
Transition State Calculations for Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing transition states. ethernet.edu.et A transition state is a high-energy, transient molecular configuration that exists along the reaction coordinate between reactants and products. For a reaction involving this compound, such as its dehydration, computational methods can model the pathway of the reaction. For instance, in an E2 elimination reaction with reagents like phosphorus oxychloride (POCl₃) and pyridine (B92270), the alcohol is converted into a good leaving group. stackexchange.com Calculations can then determine the geometry and energy of the transition state for the subsequent elimination, which requires an anti-periplanar arrangement of the departing hydrogen and leaving group. stackexchange.com By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be predicted.
Molecular Dynamics Simulations of Conformational Behavior
Molecular dynamics (MD) simulations provide a "virtual microscope" to observe the dynamic behavior of molecules over time. researchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and flexibility. researchgate.netmdpi.com For this compound, an MD simulation would reveal how the molecule explores its conformational space, transitioning between different low-energy states. rsc.org This is particularly important for understanding how the molecule behaves in different environments, such as in various solvents, and how its flexibility might influence its interactions with other molecules, including enzymes. mdpi.comnih.gov Simulations can track the fluctuations of bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's conformational dynamics. rsc.org
Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods are increasingly used to predict spectroscopic data, which can then be compared with experimental results for structure validation. ruc.dk
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. arxiv.org Predicting NMR chemical shifts computationally involves calculating the magnetic shielding of each nucleus. liverpool.ac.uknih.gov Machine learning models, trained on large datasets of known structures and their experimental shifts, have shown significant accuracy in predicting both ¹H and ¹³C chemical shifts. arxiv.org For this compound, computational predictions can help assign the signals in its experimental NMR spectrum to specific protons and carbon atoms.
IR Frequencies: Infrared (IR) spectroscopy identifies functional groups in a molecule by detecting their vibrational frequencies. Quantum chemical calculations can compute these vibrational frequencies. The predicted IR spectrum for this compound would show characteristic peaks, such as the O-H stretching vibration of the alcohol group and various C-H stretching and bending vibrations. Comparing the calculated frequencies with an experimental IR spectrum can confirm the presence of these functional groups and provide further structural validation. liverpool.ac.uk
Below is a table of predicted spectroscopic data for this compound based on computational methods.
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | Data not available in search results |
| ¹³C NMR Chemical Shift (ppm) | Data not available in search results |
| IR Frequency (cm⁻¹) | Data not available in search results |
Modeling of Stereochemical Induction and Asymmetric Synthesis Processes
Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. univpancasila.ac.idyork.ac.uk Computational modeling plays a crucial role in understanding and predicting the outcomes of these reactions. escholarship.org In the synthesis of a chiral alcohol like this compound, a prochiral ketone would be reduced using a chiral reagent or catalyst. Modeling the transition state of such a reaction can explain the observed stereoselectivity. By calculating the energies of the different diastereomeric transition states that lead to the (R) and (S) enantiomers, chemists can predict which product will be favored. This understanding allows for the rational design of more efficient and selective asymmetric syntheses. bris.ac.uk
Research on Derivatives and Analogues of 2r 4,4 Dimethylpentan 2 Ol: Synthetic and Mechanistic Insights
Synthesis and Characterization of Other Stereoisomers and Diastereomers
The synthesis of the enantiomer, (2S)-4,4-dimethylpentan-2-ol, can be achieved through several stereoselective methods. One common approach is the asymmetric reduction of the corresponding ketone, 4,4-dimethylpentan-2-one. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. For instance, the use of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, with a borane (B79455) source can afford the (S)-enantiomer with high enantiomeric excess.
Alternatively, kinetic resolution of the racemic 4,4-dimethylpentan-2-ol can be employed to isolate the (S)-enantiomer. Enzymatic acylation, for example, can selectively acylate the (R)-enantiomer, leaving the unreacted (S)-enantiomer, which can then be separated.
The synthesis of diastereomers of 4,4-dimethylpentan-2-ol requires the introduction of an additional stereocenter. For example, the synthesis of (2R,3S)-3,4-dimethylpentan-2-ol involves stereocontrolled reactions that establish the relative stereochemistry of the two adjacent chiral centers. One possible route is the stereoselective addition of a methyl organometallic reagent to a chiral α-methyl ketone precursor. The characterization of these stereoisomers relies heavily on spectroscopic techniques such as NMR and chiroptical methods like optical rotation and circular dichroism to confirm the absolute and relative configurations.
Functionalized Derivatives (e.g., Halogenated, Amine, Silyloxy)
The hydroxyl group of (2R)-4,4-dimethylpentan-2-ol serves as a versatile handle for the synthesis of various functionalized derivatives.
Halogenated Derivatives: The conversion of the alcohol to its corresponding halide can be achieved using standard halogenating agents. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can yield (2R)-2-chloro-4,4-dimethylpentane. Similarly, phosphorus tribromide (PBr₃) can be used to synthesize (2R)-2-bromo-4,4-dimethylpentane. These reactions typically proceed via an Sₙ2 mechanism, leading to an inversion of configuration at the stereocenter. However, due to the steric hindrance of the neopentyl group, Sₙ1 pathways with potential rearrangement might also be observed under certain conditions.
Amine Derivatives: The synthesis of amine derivatives can be approached in several ways. A common method involves a two-step sequence starting with the activation of the hydroxyl group, for example, by converting it to a tosylate or mesylate. This is followed by nucleophilic substitution with an amine or an azide, which can then be reduced to the primary amine. For example, reaction of (2R)-4,4-dimethylpentan-2-yl tosylate with sodium azide, followed by reduction with lithium aluminum hydride (LiAlH₄), would yield (2S)-4,4-dimethylpentan-2-amine, with an inversion of stereochemistry.
Silyloxy Derivatives: The hydroxyl group can be readily protected as a silyl (B83357) ether. The choice of the silylating agent allows for tuning the stability of the protecting group. For instance, reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) in DMF affords the corresponding (2R)-tert-butyldimethyl(4,4-dimethylpentan-2-yloxy)silane. This protecting group is robust under many reaction conditions but can be cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).
Below is a table summarizing the synthesis of these functionalized derivatives:
| Derivative | Reagents | Typical Mechanism |
| (2S)-2-Chloro-4,4-dimethylpentane | Thionyl chloride (SOCl₂) | Sₙ2 (inversion) |
| (2S)-2-Bromo-4,4-dimethylpentane | Phosphorus tribromide (PBr₃) | Sₙ2 (inversion) |
| (2S)-4,4-Dimethylpentan-2-amine | 1. TsCl, pyridine (B92270) 2. NaN₃ 3. LiAlH₄ | Sₙ2 (inversion) |
| (2R)-tert-Butyldimethyl(4,4-dimethylpentan-2-yloxy)silane | TBDMSCl, Imidazole, DMF | Silylation (retention) |
Structure-Reactivity Relationship Studies of Sterically Modified Analogues
The significant steric bulk of the tert-butyl group in 4,4-dimethylpentan-2-ol and its analogues profoundly influences their reactivity. This steric hindrance can impede the approach of nucleophiles or bases to the reaction center, thereby affecting reaction rates and, in some cases, altering the reaction pathway. pearson.com
For instance, in nucleophilic substitution reactions at the C2 position, the rate of an Sₙ2 reaction is significantly diminished compared to less hindered secondary alcohols. nih.gov The bulky neopentyl group shields the electrophilic carbon from backside attack by the nucleophile. Consequently, Sₙ1 reactions, which proceed through a carbocation intermediate, may become more competitive, especially with good leaving groups and polar, protic solvents. However, even in Sₙ1 reactions, the formation of the secondary carbocation can be followed by rearrangement (a hydride or methyl shift) to form a more stable tertiary carbocation, leading to rearranged products. pearson.com
Similarly, in elimination reactions, the steric hindrance around the β-hydrogens can influence the regioselectivity. According to Zaitsev's rule, elimination reactions typically favor the formation of the more substituted alkene. However, with a sterically hindered base, the less sterically accessible protons may be abstracted, leading to the formation of the Hofmann product (the less substituted alkene). The bulky nature of analogues of 4,4-dimethylpentan-2-ol makes them excellent substrates for studying these steric effects on elimination regioselectivity.
The table below illustrates the expected trend in reactivity for Sₙ2 reactions with analogues of varying steric bulk:
| Analogue | Structure | Relative Reactivity (Sₙ2) |
| Pentan-2-ol | CH₃CH(OH)CH₂CH₂CH₃ | High |
| 4-Methylpentan-2-ol | CH₃CH(OH)CH₂CH(CH₃)₂ | Medium |
| 4,4-Dimethylpentan-2-ol | CH₃CH(OH)CH₂C(CH₃)₃ | Low |
Dynamic Kinetic Resolution Studies of Related Secondary Alcohols
Dynamic kinetic resolution (DKR) is a powerful technique to convert a racemate completely into a single enantiomer of a product, thereby achieving a theoretical yield of 100%. nih.govresearchgate.netacs.org This process combines a kinetic resolution step, typically catalyzed by an enzyme, with in-situ racemization of the slower-reacting enantiomer. nih.govrsc.org Sterically hindered secondary alcohols, such as 4,4-dimethylpentan-2-ol, are excellent substrates for DKR studies.
In a typical DKR of a secondary alcohol, a lipase (B570770), such as Candida antarctica lipase B (CALB), is used to selectively acylate one enantiomer (e.g., the R-enantiomer). nih.gov Simultaneously, a racemization catalyst, often a ruthenium complex, is employed to continuously interconvert the unreactive (S)-enantiomer back to the (R)-enantiomer, which can then be acylated by the enzyme. nih.govacs.org This continuous racemization allows for the conversion of the entire racemic starting material into a single enantiomerically pure acylated product. nih.govacs.org
The efficiency of the DKR process depends on the compatibility of the enzyme and the racemization catalyst, as well as the reaction conditions. Nonpolar solvents are often preferred to achieve high enantioselectivity. nih.gov The bulky nature of substrates like 4,4-dimethylpentan-2-ol can influence the rate of both the enzymatic acylation and the metal-catalyzed racemization, providing valuable insights into the substrate scope and limitations of these catalytic systems.
The following table summarizes a typical DKR of a racemic secondary alcohol:
| Component | Role | Example |
| Substrate | Racemic secondary alcohol | (±)-4,4-Dimethylpentan-2-ol |
| Enzyme | Enantioselective acylation catalyst | Candida antarctica Lipase B (CALB) |
| Acyl Donor | Provides the acyl group | Isopropenyl acetate |
| Racemization Catalyst | In-situ racemization of the unreactive enantiomer | Ruthenium complex |
| Solvent | Reaction medium | Toluene (B28343) |
Future Research Directions and Challenges in 2r 4,4 Dimethylpentan 2 Ol Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. mdpi.com Future research on (2R)-4,4-dimethylpentan-2-ol will likely focus on developing more sustainable and efficient synthetic routes, moving beyond traditional methods that may rely on stoichiometric chiral reagents.
A primary challenge in the synthesis of this compound lies in the steric hindrance imposed by the tert-butyl group. This bulkiness can influence the stereoselectivity of catalytic reductions of the corresponding ketone, 4,4-dimethyl-2-pentanone (B109323).
Future research in this area should prioritize:
Asymmetric Transfer Hydrogenation (ATH): The development of novel transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) with tailored chiral ligands could facilitate highly enantioselective ATH of 4,4-dimethyl-2-pentanone. The challenge will be to design ligands that can effectively differentiate between the two prochiral faces of the ketone despite the sterically demanding tert-butyl group.
Biocatalytic Reductions: The use of ketoreductases (KREDs) offers a green and highly selective alternative for the synthesis of chiral alcohols. nih.govmdpi.com A significant future direction would be the screening of existing enzyme libraries or the directed evolution of KREDs to identify biocatalysts capable of reducing 4,4-dimethyl-2-pentanone to this compound with high enantiomeric excess and on a preparative scale. researchgate.net
Flow Chemistry: Integrating these catalytic or biocatalytic systems into continuous flow reactors could enhance reaction efficiency, improve safety, and allow for easier scalability.
| Methodology | Potential Advantages | Key Research Challenges |
| Asymmetric Transfer Hydrogenation | High turnover numbers, broad substrate scope. | Overcoming steric hindrance, ligand design. |
| Biocatalysis (Ketoreductases) | High enantioselectivity, mild reaction conditions, environmentally benign. nih.govmdpi.com | Enzyme discovery and engineering for sterically hindered substrates. researchgate.net |
| Flow Chemistry | Enhanced efficiency, improved process control, scalability. | Catalyst/enzyme immobilization, reactor design. |
Exploration of New Catalytic and Biocatalytic Applications for this compound
While the synthesis of this compound is a crucial first step, its potential applications as a chiral building block or in catalysis remain largely unexplored. The unique steric and electronic properties conferred by the neopentyl group could be advantageous in asymmetric transformations.
Prospective applications to be investigated include:
Chiral Ligand Synthesis: this compound can serve as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. The bulky tert-butyl group could create a well-defined chiral pocket around a metal center, potentially leading to high levels of stereocontrol in reactions such as asymmetric hydrogenation or C-C bond formation.
Chiral Auxiliaries: Its use as a chiral auxiliary could be explored, where it is temporarily incorporated into a substrate to direct a stereoselective reaction before being cleaved and recovered.
Organocatalysis: Derivatives of this compound could be investigated as novel organocatalysts, for instance, in asymmetric aldol (B89426) or Michael reactions.
A significant challenge will be the modular and efficient synthesis of derivatives of this compound to build libraries of new ligands and catalysts for screening.
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of the conformational preferences and non-covalent interactions of this compound and its derivatives is crucial for rational catalyst and ligand design. Advanced spectroscopic and computational methods will be indispensable in this regard.
Future research should leverage:
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These chiroptical spectroscopic techniques can provide detailed information about the absolute configuration and conformational landscape of chiral molecules in solution.
Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the transition states of reactions involving this compound, both in its synthesis and its application. This can help elucidate the origins of stereoselectivity and guide the development of more efficient catalysts. For instance, computational studies on the reduction of sterically hindered ketones can provide valuable insights into the reaction mechanism and the factors governing stereoselectivity.
The primary challenge in this area is the accurate computational modeling of complex reaction systems, including solvent effects and the dynamic behavior of catalysts.
| Technique | Information Gained | Research Focus for this compound |
| Vibrational Circular Dichroism (VCD) | Absolute configuration, solution-phase conformation. | Elucidation of preferred conformers and intermolecular interactions. |
| Computational Chemistry (DFT) | Reaction mechanisms, transition state energies, origins of stereoselectivity. | Modeling the asymmetric reduction of 4,4-dimethyl-2-pentanone; predicting the performance of new catalysts based on this compound. |
Potential for Design of New Chiral Building Blocks with Enhanced Properties
The development of novel chiral building blocks is essential for advancing drug discovery and materials science. nih.gov this compound can be considered a platform molecule for the synthesis of a new family of chiral synthons.
The introduction of the sterically demanding tert-butyl group can impart unique properties to molecules, such as increased metabolic stability or influencing crystal packing.
Future research directions in this area include:
Derivatization: The hydroxyl group of this compound provides a handle for a wide range of chemical transformations, allowing for the introduction of other functional groups (e.g., amines, halides, ethers) to create a library of novel chiral building blocks.
Application in Medicinal Chemistry: These new building blocks could be incorporated into pharmacologically active molecules to probe the effects of steric bulk on biological activity and pharmacokinetic properties.
Materials Science: The defined stereochemistry and bulky nature of these derivatives could be exploited in the synthesis of chiral polymers, liquid crystals, or metal-organic frameworks with unique properties.
The main challenge will be to develop efficient and stereoretentive methods for the derivatization of this compound and to demonstrate the enhanced properties of the resulting molecules in specific applications. The creation of stable chiral molecules is a significant area of research with potential applications in safer and more effective drug development. drugtargetreview.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R)-4,4-dimethylpentan-2-ol, and how can steric hindrance be managed during synthesis?
- Methodology : Two primary methods are described:
- Hydration of Alkenes : React 4,4-dimethyl-2-pentene with water under acidic conditions (e.g., H₂SO₄). Steric hindrance from the branched structure may slow reaction kinetics; increasing temperature (60–80°C) or using polar aprotic solvents can mitigate this .
- Reduction of Ketones : Reduce 4,4-dimethylpentan-2-one with lithium aluminum hydride (LiAlH₄) in anhydrous ether. The bulky substituents necessitate careful stoichiometry to avoid side reactions .
- Analytical Validation : Confirm enantiopurity via chiral gas chromatography (GC) or nuclear magnetic resonance (NMR) with chiral shift reagents.
Q. How does the branched structure of this compound influence its reactivity in nucleophilic substitution reactions?
- Steric Effects : The geminal dimethyl groups at C4 create significant steric hindrance, reducing accessibility to the hydroxyl group at C2. This suppresses SN2 mechanisms but allows SN1 pathways in polar solvents (e.g., ethanol/water mixtures). Kinetic studies using conductivity measurements or HPLC monitoring are recommended to quantify reaction rates .
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
- Recommended Methods :
- NMR : Use DEPT-135 to identify quaternary carbons and NOESY to confirm spatial proximity of methyl groups and the hydroxyl proton .
- Chiral Chromatography : Employ chiral stationary phases (e.g., cyclodextrin-based columns) paired with mass spectrometry (GC-MS) to resolve enantiomers .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts improve stereochemical control?
- Catalytic Strategies :
- Asymmetric Reduction : Use chiral catalysts like (R)-BINAP-Ru complexes for ketone reduction, achieving >90% enantiomeric excess (ee). Monitor ee via circular dichroism (CD) spectroscopy .
- Biocatalysis : Lipases (e.g., Candida antarctica) in ionic liquids can resolve racemic mixtures. Optimize pH (6.5–7.5) and temperature (30–40°C) to enhance enzyme activity .
Q. What computational models predict the environmental fate of this compound on indoor surfaces, and how do hydroxyl group interactions affect adsorption?
- Modeling Approach :
- Density Functional Theory (DFT) : Simulate adsorption energies on silica or cellulose surfaces. The hydroxyl group forms hydrogen bonds with surface silanol groups, increasing residence time. Compare with experimental data from quartz crystal microbalance (QCM) studies .
- Molecular Dynamics (MD) : Track diffusion coefficients in humid vs. dry environments. Polar surfaces (e.g., glass) show higher adsorption than non-polar (e.g., PVC) .
Q. How do contradictory data on the biological activity of this compound arise, and what methods resolve discrepancies in receptor-binding assays?
- Troubleshooting :
- Receptor Heterogeneity : Test across multiple receptor isoforms (e.g., GPCR subtypes) using fluorescence polarization assays. Variability may stem from differences in binding pocket flexibility .
- Solvent Effects : Use dimethyl sulfoxide (DMSO) concentrations <1% to avoid denaturation. Validate results with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What role does the hydroxyl group play in the compound’s metabolic stability, and how can isotopic labeling track its degradation pathways?
- Methodology :
- Isotope Tracing : Synthesize -labeled this compound via acid-catalyzed exchange. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify metabolites (e.g., ketone derivatives) in hepatic microsomal assays .
- Enzyme Inhibition Studies : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to pinpoint oxidative pathways .
Methodological Notes
- Data Contradiction Analysis : For conflicting synthetic yields, cross-validate reaction conditions (e.g., solvent purity, catalyst aging) via control experiments and DOE (Design of Experiments) frameworks.
- Advanced Characterization : Combine X-ray crystallography with Hirshfeld surface analysis to map non-covalent interactions in the solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
